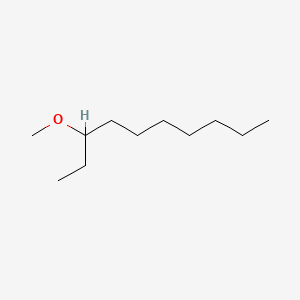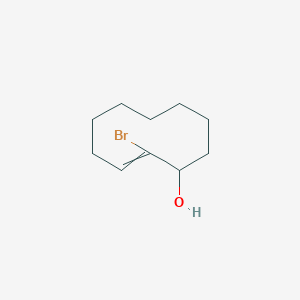
2-Bromocyclodec-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromocyclodec-2-en-1-ol is an organic compound that belongs to the class of brominated cycloalkenes It is characterized by a ten-membered carbon ring with a bromine atom and a hydroxyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromocyclodec-2-en-1-ol typically involves the bromination of cyclodecene followed by the introduction of a hydroxyl group. One common method is the addition of bromine to cyclodecene in the presence of a solvent such as carbon tetrachloride, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing compounds. The reaction is typically carried out in reactors with precise temperature and pressure control to optimize the yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromocyclodec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form a cyclodecene derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-cyclodecen-1-one or 2-cyclodecen-1-al.
Reduction: Formation of cyclodecene.
Substitution: Formation of 2-aminocyclodec-2-en-1-ol or 2-thiocyclodec-2-en-1-ol
Aplicaciones Científicas De Investigación
2-Bromocyclodec-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromocyclodec-2-en-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromocyclohex-2-en-1-ol
- 2-Bromocyclooct-2-en-1-ol
- 2-Bromocyclododec-2-en-1-ol
Uniqueness
2-Bromocyclodec-2-en-1-ol is unique due to its ten-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller or larger ring analogs.
Propiedades
Número CAS |
57090-98-9 |
|---|---|
Fórmula molecular |
C10H17BrO |
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
2-bromocyclodec-2-en-1-ol |
InChI |
InChI=1S/C10H17BrO/c11-9-7-5-3-1-2-4-6-8-10(9)12/h7,10,12H,1-6,8H2 |
Clave InChI |
BZQVINURWHEUKB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC=C(C(CCC1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)

![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)
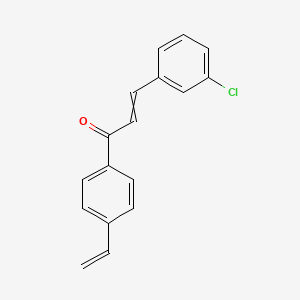
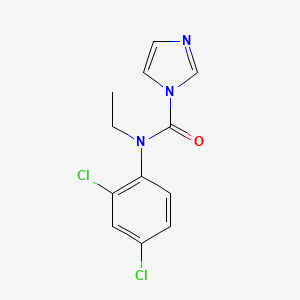
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)
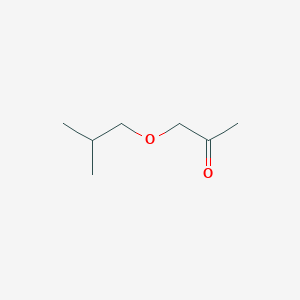
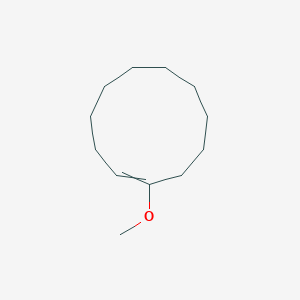
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
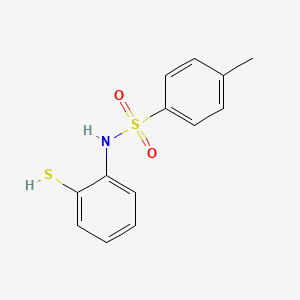
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
